molecular formula C8H4Cl4F2 B6328741 1,3-Bis(dichlorofluoromethyl)benzene CAS No. 63580-78-9

1,3-Bis(dichlorofluoromethyl)benzene

Cat. No.: B6328741
CAS No.: 63580-78-9
M. Wt: 279.9 g/mol
InChI Key: ZHQDOSWDSMFMNG-UHFFFAOYSA-N
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Description

It is a derivative of benzene where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(dichlorofluoromethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of benzene with dichlorofluoromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with dichlorofluoromethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorofluoromethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

1,3-Bis(dichlorofluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its dichlorofluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(fluorodichloromethyl)benzene
  • 1,4-Bis(dichlorofluoromethyl)benzene
  • 1,2-Bis(dichlorofluoromethyl)benzene

Comparison

1,3-Bis(dichlorofluoromethyl)benzene is unique due to the specific positioning of the dichlorofluoromethyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties compared to its isomers and other similar compounds. For example, 1,4-Bis(dichlorofluoromethyl)benzene has the dichlorofluoromethyl groups at the 1 and 4 positions, leading to different steric and electronic effects.

Properties

IUPAC Name

1,3-bis[dichloro(fluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQDOSWDSMFMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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